molecular formula C19H11ClFIN4O B3737946 2-chloro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]-5-iodobenzamide

2-chloro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]-5-iodobenzamide

Cat. No.: B3737946
M. Wt: 492.7 g/mol
InChI Key: AGPBBSHSKNXCBE-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]-5-iodobenzamide is a complex organic compound that features a benzotriazole moiety, a fluorophenyl group, and an iodinated benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]-5-iodobenzamide typically involves multiple steps, including the formation of the benzotriazole ring, introduction of the fluorophenyl group, and iodination of the benzamide. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]-5-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.

Scientific Research Applications

2-chloro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]-5-iodobenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Medicine: It has potential as a therapeutic agent due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]-5-iodobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-chloro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]-5-iodobenzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]-5-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClFIN4O/c20-16-7-3-12(22)9-15(16)19(27)23-13-4-8-17-18(10-13)25-26(24-17)14-5-1-11(21)2-6-14/h1-10H,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPBBSHSKNXCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=CC(=C4)I)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClFIN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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